![molecular formula C17H23N5O3S B5653759 1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5653759.png)
1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex organic compound. Its study is significant in the field of organic chemistry due to its intricate structure and potential applications.
Synthesis Analysis
- The synthesis of related compounds involves multi-step reactions, including cyclization, substitution, and oxidation processes. For example, Attaby et al. (2006) described a synthesis involving diazotization and coupling with active compounds to produce various heterocyclic compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Molecular Structure Analysis
- Studies on similar molecular structures involve single-crystal diffraction and spectroscopic techniques. Kariuki et al. (2021) utilized these methods for structural characterization, highlighting the planarity and conformation of molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
- Complex molecules like this exhibit diverse chemical reactions, including cyclization and coupling, as demonstrated by Salem et al. (2016) in their synthesis of triazolothiadiazines (Salem, Darweesh, Farag, & Elwahy, 2016).
Physical Properties Analysis
- Physical properties of such compounds are typically deduced from spectroscopic data. These include IR, NMR, and mass spectra, as utilized by Abdelriheem et al. (2017) for pyrazolotriazines (Abdelriheem, Zaki, & Abdelhamid, 2017).
Chemical Properties Analysis
- The chemical properties often involve reactivity with various compounds, as shown by Patil et al. (2014) in synthesizing oxadiazoles and thiadiazoles (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).
properties
IUPAC Name |
1-[1-[[5-cyclopropyl-2-(1,1-dioxothiolan-3-yl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-10-16(12(3)23)11(2)21(19-10)8-15-18-17(13-4-5-13)20-22(15)14-6-7-26(24,25)9-14/h13-14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGVCINNOCIUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NN2C3CCS(=O)(=O)C3)C4CC4)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone |
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